

# Glesatinib Hydrochloride (C31H28CIF2N5O3S2): A Technical Whitepaper

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Compound of Interest		
Compound Name:	Glesatinib hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Glesatinib hydrochloride, with the chemical formula C31H28ClF2N5O3S2, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Primarily targeting the MET and AXL receptor tyrosine kinases, Glesatinib has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in non-small cell lung cancer (NSCLC) with MET alterations. This document provides a comprehensive technical overview of Glesatinib hydrochloride, including its mechanism of action, key experimental data, detailed protocols for relevant assays, and a visual representation of its impact on critical signaling pathways.

### Introduction

Glesatinib (also known as MGCD265) is a spectrum-selective tyrosine kinase inhibitor designed to target genetic alterations in the MET proto-oncogene, a key driver in various cancers.[1] Dysregulation of the MET signaling pathway, through amplification, mutation, or overexpression, is implicated in tumor growth, proliferation, and metastasis.[2] Glesatinib also potently inhibits AXL, another receptor tyrosine kinase associated with tumor progression and drug resistance.[3][4] Furthermore, Glesatinib has been shown to counteract P-glycoprotein (P-gp) mediated multidrug resistance, a significant challenge in cancer chemotherapy.[5][6]

This whitepaper consolidates the available technical data on **Glesatinib hydrochloride**, presenting it in a structured format to aid researchers and drug development professionals in



their understanding and potential application of this compound.

### **Chemical Properties and Synthesis**

Glesatinib hydrochloride has a molecular weight of 656.17 g/mol .[7]

While a detailed, step-by-step synthesis protocol for **Glesatinib hydrochloride** is not publicly available in the reviewed literature, its chemical name is N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide hydrochloride.[7] The synthesis would likely involve a multi-step process culminating in the formation of the thiourea linkage and the final acetamide group, followed by conversion to the hydrochloride salt to enhance solubility and stability.[8]

### **Mechanism of Action and Signaling Pathways**

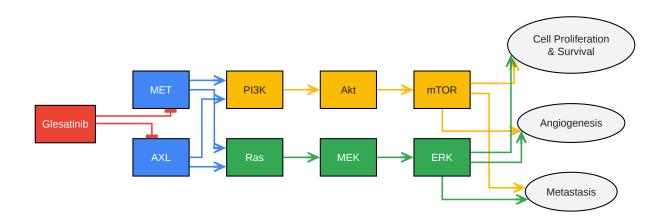
Glesatinib exerts its anti-tumor effects by inhibiting the phosphorylation of several key receptor tyrosine kinases, thereby blocking their downstream signaling pathways.

### **Inhibition of MET and AXL Signaling**

Glesatinib is a potent inhibitor of both MET and AXL kinases.[1][4] The binding of their respective ligands, Hepatocyte Growth Factor (HGF) for MET and Gas6 for AXL, leads to receptor dimerization and autophosphorylation, activating downstream pro-survival and proliferative pathways. Glesatinib's inhibition of MET and AXL blocks these initial activation steps.

The downstream signaling cascades affected by Glesatinib include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathways.[9] By inhibiting these pathways, Glesatinib can induce apoptosis and inhibit cell proliferation, migration, and angiogenesis.[10]





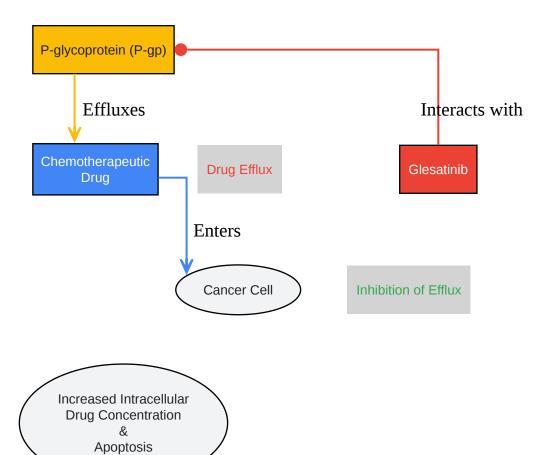
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Caption: Glesatinib Inhibition of MET/AXL Signaling Pathways.

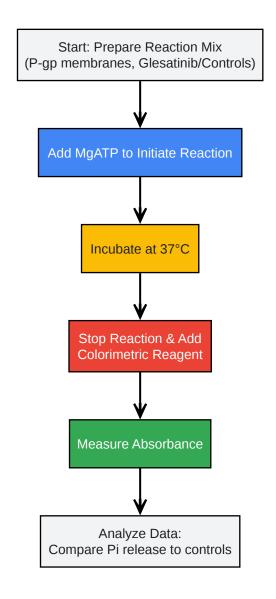
## Overcoming P-glycoprotein Mediated Multidrug Resistance

Glesatinib has been shown to antagonize P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[6] Glesatinib stimulates the ATPase activity of P-gp, suggesting a direct interaction with the transporter, which interferes with its ability to efflux other cytotoxic agents.[8] This mechanism does not involve altering the expression or cellular localization of P-gp.[8]









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